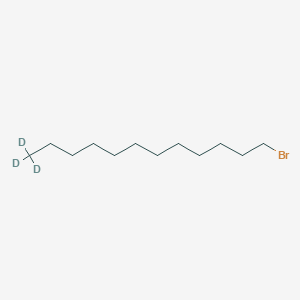

1-Bromododecane-d3

Description

Properties

IUPAC Name |

12-bromo-1,1,1-trideuteriododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNBZIONSLZBU-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308798 | |

| Record name | Dodecane-1,1,1-d3, 12-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204259-68-7 | |

| Record name | Dodecane-1,1,1-d3, 12-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204259-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecane-1,1,1-d3, 12-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromododecane-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Bromododecane-d3. Intended for use in research, scientific, and drug development settings, this document details the quantitative physical characteristics, outlines the experimental protocols for their determination, and illustrates the logical relationships between isotopic labeling and the resultant physical properties.

Core Physical Properties of this compound

The introduction of deuterium at the 12-position of 1-Bromododecane results in a molecule with distinct physical properties valuable for isotopic labeling studies and as an internal standard in mass spectrometry. The key physical data for 1-Bromododecane-12,12,12-d3 are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | CD₃(CH₂)₁₀CH₂Br | - |

| Molecular Weight | 252.25 | g/mol |

| Melting Point | -11 to -9 | °C |

| Boiling Point | 134-135 (at 6 mmHg) | °C |

| Density | 1.050 (at 25 °C) | g/mL |

| Isotopic Purity | 99 | atom % D |

Experimental Protocols

The following sections detail the standard methodologies for the determination of the key physical properties of this compound.

Determination of Melting Point

The melting point of this compound, which is a low-melting solid, is determined using the capillary method with a melting point apparatus.[1]

Methodology:

-

A small, finely powdered sample of this compound is loaded into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block of a calibrated melting point apparatus, adjacent to a high-precision thermometer.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid sample has transitioned to a liquid is recorded as the end of the melting range.

-

For accuracy, the determination is repeated at least twice, and the average of the consistent values is reported.

Determination of Boiling Point

The boiling point of this compound is determined at a reduced pressure (6 mmHg) due to its high boiling point at atmospheric pressure, which could lead to decomposition. The capillary method is a suitable technique for this determination.[2][3][4]

Methodology:

-

A small amount of liquid this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer and heated in a controlled manner, often in a Thiele tube or a similar apparatus, under a vacuum of 6 mmHg.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point at that pressure.

Determination of Density

The density of liquid this compound is determined using a pycnometer, a vessel of a known volume, at a constant temperature of 25 °C.[5][6]

Methodology:

-

A clean and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is then filled with this compound, ensuring no air bubbles are present, and the excess liquid is removed.

-

The filled pycnometer is placed in a thermostatically controlled water bath at 25 °C to allow the liquid to reach thermal equilibrium.

-

The pycnometer is then removed, dried on the outside, and weighed again.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Isotopic Purity

The isotopic purity of this compound is a critical parameter and is typically determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[7][8][9][10]

Methodology (using HRMS):

-

A dilute solution of this compound is prepared in a suitable volatile solvent.

-

The solution is introduced into the high-resolution mass spectrometer, often via direct infusion or coupled with a liquid or gas chromatograph.

-

The instrument is set to acquire a full scan mass spectrum in a mode that provides high mass accuracy and resolution.

-

The relative abundances of the ion corresponding to the deuterated species (M+3) and the non-deuterated species (M) are measured.

-

The isotopic purity is calculated as the percentage of the deuterated species relative to the sum of all isotopic species.

Logical Relationships

The introduction of deuterium into the 1-Bromododecane molecule has a direct and predictable effect on its physical properties. This relationship can be visualized as follows:

References

- 1. athabascau.ca [athabascau.ca]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. byjus.com [byjus.com]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Bromododecane-12,12,12-d3

This technical guide provides a comprehensive overview of 1-Bromododecane-12,12,12-d3, a deuterated analog of 1-bromododecane. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize isotopically labeled compounds for their studies. This document covers the chemical structure, formula, and physical properties of 1-Bromododecane-12,12,12-d3, alongside a detailed experimental protocol for its synthesis.

Chemical Structure and Formula

1-Bromododecane-12,12,12-d3 is a saturated long-chain alkyl halide in which the three hydrogen atoms of the terminal methyl group have been replaced with deuterium atoms. This specific isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based analyses.

Chemical Formula: CD₃(CH₂)₁₀CH₂Br[1]

Synonyms: Lauryl bromide-12,12,12-d3

CAS Number: 204259-68-7[1]

The structure consists of a twelve-carbon chain with a bromine atom attached to the first carbon (C1) and three deuterium atoms on the twelfth carbon (C12).

Physicochemical Properties

The introduction of deuterium atoms has a minimal effect on the chemical properties of the molecule but results in a higher molecular weight compared to its non-deuterated counterpart. The following table summarizes the key quantitative data for 1-Bromododecane-12,12,12-d3 and compares it with 1-bromododecane.

| Property | 1-Bromododecane-12,12,12-d3 | 1-Bromododecane |

| Molecular Weight | 252.25 g/mol [1] | 249.23 g/mol [2] |

| Boiling Point | 134-135 °C at 6 mmHg[1] | 276 °C at 760 mmHg[3] |

| Melting Point | -11 to -9 °C[1] | -9.5 °C[3] |

| Density | 1.050 g/mL at 25 °C[1] | 1.038 g/mL at 25 °C[3] |

| Isotopic Purity | 99 atom % D[1] | Not Applicable |

Experimental Protocols

The synthesis of 1-Bromododecane-12,12,12-d3 can be achieved by adapting established methods for the synthesis of 1-bromododecane, with the crucial difference being the use of a deuterated starting material. A common and effective method is the bromination of the corresponding deuterated alcohol, 1-dodecanol-12,12,12-d3, using hydrobromic acid and sulfuric acid as a catalyst.

Synthesis of 1-Bromododecane-12,12,12-d3 from 1-Dodecanol-12,12,12-d3

This protocol is adapted from the synthesis of unlabeled 1-bromododecane.

Materials:

-

1-Dodecanol-12,12,12-d3

-

Hydrobromic acid (48%)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-dodecanol-12,12,12-d3 and hydrobromic acid.

-

Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours to ensure the complete conversion of the alcohol to the alkyl bromide. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the organic layer.

-

Washing: Wash the organic layer sequentially with water and a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the diethyl ether by rotary evaporation.

-

Purification: Purify the crude 1-Bromododecane-12,12,12-d3 by vacuum distillation to obtain the final product.

Visualizations

The following diagrams illustrate the chemical structure and the synthesis workflow for 1-Bromododecane-12,12,12-d3.

References

The Role of 1-Bromododecane-d3 in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical and synthetic chemistry, stable isotope-labeled compounds are indispensable tools. 1-Bromododecane-d3 (CD₃(CH₂)₁₁Br), a deuterated analog of 1-bromododecane, has emerged as a critical reagent in specialized research applications. The substitution of three hydrogen atoms with deuterium at the terminal methyl group provides a mass shift that is fundamental to its utility, without significantly altering its chemical properties. This guide provides an in-depth overview of the primary applications of this compound in research, with a focus on its role as an internal standard in mass spectrometry and as a synthetic intermediate for introducing isotopically labeled alkyl chains.

Core Applications in Research

The research applications of this compound are primarily centered on two areas: its use as an internal standard for quantitative analysis and its role as a building block in chemical synthesis.

Internal Standard in Quantitative Mass Spectrometry

The gold standard in quantitative mass spectrometry (MS), particularly in complex matrices such as plasma, urine, or environmental samples, is the use of a stable isotope-labeled internal standard (SIL-IS).[1] this compound is an ideal SIL-IS for the quantification of non-deuterated 1-bromododecane or other structurally similar long-chain alkyl compounds.

The rationale for using a SIL-IS is rooted in the principles of isotope dilution mass spectrometry.[2] A known quantity of the deuterated standard is added to a sample at the very beginning of the analytical workflow.[2] Because the deuterated and non-deuterated compounds have nearly identical physicochemical properties, they behave similarly during sample preparation steps (e.g., extraction, derivatization) and chromatographic separation.[1] They also experience similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source.[1] However, they are distinguishable by their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to that of the internal standard, variations introduced during the analytical process can be effectively normalized, leading to highly accurate and precise quantification.[2]

Quantitative Data for Typical LC-MS/MS Analysis

The following table summarizes typical concentration ranges used in the development of a quantitative LC-MS/MS method utilizing a deuterated internal standard.

| Parameter | Concentration Range | Purpose |

| Calibration Standards | 1 - 1000 ng/mL | To generate a calibration curve for quantifying unknown samples.[3] |

| Quality Control (QC) Samples | Low: 3 ng/mLMedium: 300 ng/mLHigh: 800 ng/mL | To assess the accuracy and precision of the analytical method during validation and sample analysis.[3] |

| Internal Standard (IS) Working Concentration | 50 ng/mL | A consistent concentration spiked into all samples, standards, and QCs for normalization.[3] |

Synthetic Intermediate for Isotopic Labeling

Beyond its analytical applications, this compound serves as a valuable synthetic intermediate.[4] In organic synthesis, non-deuterated 1-bromododecane is a common alkylating agent used to introduce a twelve-carbon (dodecyl) chain onto various molecules to increase their lipophilicity.[4]

By using this compound, researchers can specifically introduce a deuterium-labeled dodecyl group. This is particularly useful in:

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Synthesizing a deuterated version of a drug candidate allows researchers to trace its metabolic fate in vivo. The deuterium label acts as a flag, enabling the differentiation of the parent drug from its metabolites using mass spectrometry.[5]

-

Mechanistic Studies: The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can be exploited to elucidate reaction mechanisms.[5] Introducing a deuterated alkyl chain can help determine the rate-limiting steps of a chemical or biological process.

-

Tracer Studies: Labeled compounds can be used as tracers in various biological and environmental systems to track their transport, distribution, and degradation pathways.

Experimental Protocols

Protocol 1: Quantification of a Lipophilic Analyte in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general methodology for the quantification of a hypothetical lipophilic analyte, structurally similar to 1-bromododecane, in a biological matrix.

1. Preparation of Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.[3]

-

Analyte Working Solutions: Perform serial dilutions of the analyte stock solution with a 50:50 (v/v) methanol:water mixture to create a series of working standards for the calibration curve (e.g., to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL in plasma).[3]

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in a 50:50 (v/v) methanol:water mixture.[3]

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of a plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (50 ng/mL).[3]

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Parameters (Example):

-

LC System: UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MS/MS Transitions: Specific precursor-to-product ion transitions must be optimized for both the analyte and this compound.

Protocol 2: Synthesis of a Deuterium-Labeled Ether via Williamson Ether Synthesis

This protocol describes a general procedure for using this compound as an alkylating agent.

1. Materials:

-

An alcohol or phenol (R-OH)

-

Sodium hydride (NaH) or other suitable base

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

2. Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol/phenol in the anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Carefully add the base (e.g., 1.1 equivalents of NaH) portion-wise to the solution to form the alkoxide/phenoxide.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add 1.0 equivalent of this compound dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired deuterated ether (R-O-(CH₂)₁₁-CD₃).

Visualizations

The following diagrams illustrate the logical workflow for the primary research applications of this compound.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Caption: Logical workflow for using this compound as a synthetic intermediate.

Conclusion

This compound is a specialized but powerful tool for researchers in analytical chemistry, drug development, and mechanistic studies. Its primary role as a stable isotope-labeled internal standard enables highly accurate and precise quantification of analytes in complex matrices, a critical requirement in regulated bioanalysis. Furthermore, its utility as a synthetic building block allows for the specific introduction of a deuterated dodecyl group, facilitating advanced research in metabolism, pharmacokinetics, and reaction mechanisms. The protocols and data presented in this guide offer a framework for the effective implementation of this compound in various research settings.

References

An In-depth Technical Guide to the Synthesis and Properties of Deuterated 1-Bromododecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of deuterated 1-bromododecane (specifically, 1-bromododecane-d25). Given the limited availability of specific experimental protocols and spectral data for the deuterated compound in public literature, this guide adapts established methods for the synthesis of non-deuterated 1-bromododecane and presents its spectral data as a reference. This approach provides researchers with a robust framework for the preparation and characterization of this important isotopically labeled compound.

Properties of Deuterated and Non-Deuterated 1-Bromododecane

The physical and chemical properties of 1-bromododecane and its deuterated analogue, 1-bromododecane-d25, are summarized below. The data for the deuterated compound is sourced from commercial suppliers, while the data for the non-deuterated compound is compiled from various chemical databases.

| Property | 1-Bromododecane (Non-Deuterated) | 1-Bromododecane-d25 (Deuterated) |

| Chemical Formula | C₁₂H₂₅Br | C₁₂D₂₅Br (as CD₃(CD₂)₁₁Br) |

| Molecular Weight | 249.23 g/mol | 274.38 g/mol [1] |

| CAS Number | 143-15-7 | 204259-66-5[2] |

| Appearance | Colorless to pale yellow liquid[3] | - |

| Melting Point | -11 to -9 °C[4] | -11 to -9 °C (lit.) |

| Boiling Point | 134-135 °C at 6 mmHg[4] | 134-135 °C at 6 mmHg (lit.) |

| Density | 1.038 g/mL at 25 °C[4] | 1.141 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.458[4] | 1.458 (lit.) |

| Isotopic Purity | Not Applicable | 98 atom % D |

| Chemical Purity | ≥98% | 98%[2] |

| Solubility | Insoluble in water; soluble in ethanol and ether[3] | - |

Synthesis of Deuterated 1-Bromododecane

Adapted Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of 1-bromododecane from 1-dodecanol.[4] To synthesize 1-bromododecane-d25, 1-dodecanol-d26 would be used as the starting material.

Materials:

-

1-Dodecanol-d26 (1 mole)

-

Concentrated Sulfuric Acid (0.5 mole)

-

48% Hydrobromic Acid (1.25 mole)

-

Ice water

-

Cyclohexane

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-dodecanol-d26 (1 mole).

-

While cooling the flask in an ice bath and stirring, slowly add concentrated sulfuric acid (0.5 mole).

-

After the addition of sulfuric acid, slowly add 48% hydrobromic acid (1.25 mole).

-

Heat the reaction mixture to reflux at an oil bath temperature of 140 °C and maintain for 5-6 hours.[4][5] The progress of the reaction can be monitored by thin-layer chromatography.[5]

-

After the reaction is complete, cool the mixture to room temperature and add ice water.

-

Transfer the mixture to a separatory funnel and extract the product with cyclohexane.

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure.

Synthesis Workflow Diagram

References

1-Bromododecane-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Bromododecane-12,12,12-d3, a deuterated analog of 1-bromododecane. This isotopically labeled compound is a valuable tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis.

Core Compound Details

1-Bromododecane-12,12,12-d3 is a saturated haloalkane in which the three hydrogen atoms on the terminal methyl group of the dodecyl chain have been replaced by deuterium atoms. This isotopic substitution makes it an ideal internal standard for analytical applications.

| Property | Value |

| CAS Number | 204259-68-7 |

| Molecular Weight | 252.25 g/mol |

| Linear Formula | CD₃(CH₂)₁₀CH₂Br |

| Synonyms | Lauryl bromide-12,12,12-d3 |

| Isotopic Purity | 99 atom % D |

Physicochemical Properties

The physical and chemical properties of 1-Bromododecane-12,12,12-d3 are comparable to its non-deuterated counterpart, with slight variations due to the isotopic labeling.

| Property | Value | Reference |

| Boiling Point | 134-135 °C at 6 mmHg | |

| Melting Point | -11 to -9 °C | |

| Density | 1.050 g/mL at 25 °C | |

| Flash Point | 113 °C (closed cup) |

Applications in Research and Drug Development

The primary application of 1-Bromododecane-12,12,12-d3 is as an internal standard in quantitative mass spectrometry. Its known concentration and distinct mass shift allow for precise quantification of the non-deuterated 1-bromododecane or other structurally related analytes in complex matrices.

It also serves as a valuable reagent in organic synthesis for introducing a deuterated dodecyl group into a molecule. This is particularly useful in metabolic studies to track the fate of the alkyl chain within a biological system.

Experimental Protocols

While specific protocols will vary based on the application, the following provides a general methodology for the use of 1-Bromododecane-12,12,12-d3 in alkylation reactions and as an internal standard.

General N-Alkylation Protocol

This protocol describes a general procedure for the N-alkylation of a primary amine using 1-Bromododecane-12,12,12-d3.

Materials:

-

Primary amine

-

1-Bromododecane-12,12,12-d3

-

Anhydrous acetonitrile (ACN)

-

Potassium carbonate (K₂CO₃)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of the primary amine (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

-

Add 1-Bromododecane-12,12,12-d3 (1.1 equivalents) to the suspension at room temperature under an inert atmosphere.

-

Heat the reaction mixture to 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography.

Use as an Internal Standard in LC-MS

This protocol outlines the general steps for using 1-Bromododecane-12,12,12-d3 as an internal standard for the quantification of an analyte.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of calibration standards containing known concentrations of the analyte and a fixed concentration of 1-Bromododecane-12,12,12-d3 (the internal standard).

-

Sample Preparation: To the unknown sample, add the same fixed concentration of 1-Bromododecane-12,12,12-d3.

-

LC-MS Analysis: Analyze the calibration standards and the unknown sample by LC-MS. The chromatographic conditions should be optimized to separate the analyte and the internal standard.

-

Data Analysis: For each injection, determine the peak area of the analyte and the internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

-

Quantification: Determine the concentration of the analyte in the unknown sample by using the peak area ratio from the sample and the equation of the calibration curve.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the synthesis of a deuterated standard and its application in quantitative analysis.

Caption: Synthesis of this compound.

Caption: Quantitative analysis workflow.

Spectral Data Analysis of 1-Bromododecane-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for 1-Bromododecane-d3. Due to the limited availability of direct spectral data for the deuterated species, this document leverages data from its non-deuterated analog, 1-Bromododecane, to predict and interpret the spectral characteristics of the d3 variant. This guide also outlines detailed experimental protocols for acquiring such data.

Predicted Spectral Data

The introduction of three deuterium atoms at the terminal methyl group (position 12) of 1-Bromododecane induces predictable changes in its NMR and MS spectra. The following tables summarize the expected quantitative data for this compound, with comparative data from 1-Bromododecane for reference.

¹H NMR Spectroscopy Data

The most significant change in the ¹H NMR spectrum of this compound compared to its non-deuterated counterpart is the absence of the signal corresponding to the terminal methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Corresponding 1-Bromododecane Data (ppm)[1][2] |

| Br-CH₂- (C1) | ~3.40 | Triplet | 2H | 3.41 |

| -CH₂- (C2) | ~1.85 | Quintet | 2H | 1.85 |

| -CH₂- (C3-C11) | ~1.26 | Multiplet | 18H | 1.26 |

| -CD₃ (C12) | Not Applicable | Not Applicable | Not Applicable | 0.88 (Triplet) |

¹³C NMR Spectroscopy Data

In the ¹³C NMR spectrum, the signal for the deuterated carbon (C12) is expected to be a multiplet due to C-D coupling and may have a slightly different chemical shift compared to the non-deuterated compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Corresponding 1-Bromododecane Data (ppm)[1] |

| Br-CH₂- (C1) | ~33.9 | Singlet | 33.9 |

| -CH₂- (C2) | ~32.8 | Singlet | 32.8 |

| -CH₂- (C3-C10) | ~28-32 | Multiple Singlets | 28.1, 28.7, 29.3, 29.5 (multiple) |

| -CH₂- (C11) | ~22.7 | Singlet | 22.7 |

| -CD₃ (C12) | ~14.1 | Multiplet (due to C-D coupling) | 14.1 (Singlet) |

Mass Spectrometry Data

The mass spectrum of this compound will show a molecular ion peak and fragment ions containing the deuterated methyl group shifted by +3 m/z units compared to the non-deuterated compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be retained.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Corresponding 1-Bromododecane m/z[1][2] | Notes |

| [M]⁺ | 252/254 | 249/251 | Molecular ion containing ¹⁹Br / ⁸¹Br |

| [M-Br]⁺ | 172 | 169 | Loss of Bromine |

| [C₄H₈Br]⁺ | 135/137 | 135/137 | Common fragment for bromoalkanes |

| Alkyl Fragments | Shifted by +3 if containing C12 | Various | A series of alkyl fragments with a +3 shift if the terminal deuterated methyl is present. |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for this compound.

NMR Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition Parameters (Illustrative):

-

Instrument: 300-500 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse experiment (e.g., zg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-10 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

3. ¹³C NMR Acquisition Parameters (Illustrative):

-

Instrument: 75-125 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-50 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024-4096

Mass Spectrometry (Electron Ionization - GC-MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.

2. Gas Chromatography (GC) Conditions (Illustrative):

-

GC System: Agilent or similar GC system

-

Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 min

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 min at 280 °C

-

3. Mass Spectrometry (MS) Conditions (Illustrative):

-

MS System: Quadrupole or Ion Trap Mass Spectrometer

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

Visualizations

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis of a deuterated compound like this compound, from sample preparation to data interpretation.

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 1-Bromododecane-d3 in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromododecane-d3 in various organic solvents. Due to a lack of specific quantitative data for the deuterated compound, this guide is based on the established solubility profile of its non-deuterated analog, 1-bromododecane. The physicochemical properties of deuterated and non-deuterated isotopologues are nearly identical, making the solubility behavior of 1-bromododecane a reliable proxy for this compound. This document outlines the theoretical basis for its solubility, presents qualitative solubility data in a structured format, and provides a detailed, adaptable experimental protocol for quantitative determination.

Core Principles of this compound Solubility

This compound is a long-chain haloalkane. Its molecular structure, consisting of a twelve-carbon non-polar alkyl chain and a weakly polar carbon-bromine bond, governs its solubility based on the principle of "like dissolves like."

-

Non-polar Dominance: The extensive dodecyl chain is the dominant feature of the molecule, making it highly non-polar. This structure results in strong van der Waals forces (specifically, London dispersion forces) as the primary mode of intermolecular interaction.

-

Solubility in Non-polar Solvents: Consequently, this compound is expected to be highly soluble in non-polar organic solvents. The energy required to break the intermolecular forces in both the solute and the solvent is comparable to the energy released when new solute-solvent interactions are formed.

-

Interaction with Polar Solvents: While the carbon-bromine bond introduces a slight dipole moment, the molecule's overall polarity is low. It is generally insoluble in highly polar protic solvents like water because the strong hydrogen bonds between water molecules are energetically much more favorable than the weak dipole-dipole interactions that would form with the haloalkane.[1][2] In less polar, or polar aprotic solvents, greater solubility is observed.

Qualitative Solubility Data

| Solvent | Solvent Type | Qualitative Solubility | Reference |

| Ethanol | Polar Protic | Soluble / Miscible | [1][2] |

| Diethyl Ether | Polar Aprotic | Soluble / Miscible | [1][2] |

| Chloroform | Polar Aprotic | Miscible | [1] |

| Acetone | Polar Aprotic | Miscible | |

| Hexane | Non-polar | Soluble / Miscible | [3] |

| Water | Highly Polar Protic | Insoluble | [1][2] |

Note: "Miscible" implies solubility in all proportions.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized protocol for determining the quantitative solubility of a liquid analyte like this compound in an organic solvent, adapted from standard shake-flask methodologies.[4][5] The quantification is performed using gas chromatography-mass spectrometry (GC-MS), a highly sensitive and specific method for analyzing volatile and semi-volatile organic compounds like haloalkanes.[6][7]

3.1. Materials and Equipment

-

This compound (analyte)

-

Selected organic solvents (HPLC grade or higher)

-

Internal standard (e.g., 1-bromoundecane or a similar non-interfering compound)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a mass spectrometer detector (GC-MS)

-

Analytical balance

3.2. Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the internal standard (IS) in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by accurately weighing this compound and dissolving it in the solvent to create a range of concentrations that are expected to bracket the solubility limit. Add a fixed amount of the IS stock solution to each standard.

-

-

Sample Preparation (Equilibration):

-

Add a known volume of the chosen organic solvent (e.g., 5 mL) to several glass vials.

-

Add an excess amount of this compound to each vial. An excess is confirmed by the presence of a separate, undissolved liquid phase after vigorous mixing.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is recommended to test samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation.

-

Carefully withdraw an aliquot from the supernatant (the solvent layer) using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microdroplets.

-

Accurately dilute the filtered supernatant with the solvent. Add the internal standard to the diluted sample at the same concentration used in the calibration standards.

-

-

Quantification by GC-MS:

-

Analyze the prepared calibration standards and the sample solutions by GC-MS.

-

Develop a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample by using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

References

- 1. Page loading... [guidechem.com]

- 2. 1-Bromododecane [chembk.com]

- 3. chem.ws [chem.ws]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of 1-Bromododecane-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1-Bromododecane-d3. While specific experimental data for the deuterated compound is limited, this guide synthesizes information from its non-deuterated analog, 1-bromododecane, and general principles of alkyl halide thermal decomposition to provide a robust framework for its handling, storage, and use in experimental settings.

Introduction

This compound is a deuterated version of the alkyl halide 1-bromododecane. Such isotopically labeled compounds are invaluable in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic organic chemistry research. Understanding the thermal stability of this compound is critical for ensuring its integrity during storage and experimental procedures, particularly those involving elevated temperatures.

Physicochemical Properties and General Stability

Based on the data for 1-bromododecane, the physicochemical properties are summarized below. The substitution of three hydrogen atoms with deuterium at a terminal position is not expected to significantly alter these macroscopic properties.

Table 1: Physicochemical Properties of 1-Bromododecane

| Property | Value |

| Molecular Formula | C₁₂H₂₂D₃Br |

| Appearance | Clear, colorless to light yellow liquid[1] |

| Boiling Point | 134-135 °C at 6 mmHg[2][1] |

| Melting Point | -11 to -9 °C[1][3] |

| Flash Point | >110 °C (>230 °F)[1][3] |

| Solubility | Insoluble in water; soluble in ethanol and ether[2][1][4] |

General Stability: 1-Bromododecane is considered stable under normal temperatures and pressures.[5] It is combustible and incompatible with strong oxidizing agents and strong bases.[2][1][4][5] Upon thermal decomposition, it may generate irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[5] For safe storage, it should be kept in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3][4][5]

Expected Thermal Decomposition Profile

The thermal decomposition of alkyl halides can proceed through various mechanisms, including elimination and substitution reactions. For a primary alkyl bromide like 1-bromododecane, a likely decomposition pathway at elevated temperatures is the elimination of hydrogen bromide (HBr) to form 1-dodecene.

A logical workflow for assessing thermal stability is outlined below:

Experimental Protocols

Detailed methodologies for key experiments to determine the thermal stability of this compound are provided below.

4.1 Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time. It is a fundamental technique for determining the decomposition temperature of a substance.

-

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

-

Instrumentation: A standard thermogravimetric analyzer.

-

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert sample pan (e.g., alumina).

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample mass as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

-

4.2 Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to detect thermal events such as melting, boiling, and decomposition.

-

Objective: To identify the temperatures of phase transitions and exothermic/endothermic decomposition events.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above its expected decomposition point (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the differential heat flow as a function of temperature.

-

Analyze the resulting thermogram for endothermic peaks (melting, boiling) and exothermic peaks (decomposition).

-

The experimental workflow for DSC analysis can be visualized as follows:

Data Presentation

The following table presents expected data based on the analysis of 1-bromododecane and general knowledge of alkyl halide stability. Actual experimental values for this compound should be populated upon analysis.

Table 2: Expected Thermal Analysis Data for this compound

| Parameter | Analytical Method | Expected Value/Observation |

| Onset of Decomposition (Tonset) | TGA | > 200 °C |

| 5% Mass Loss Temperature | TGA | To be determined experimentally |

| 50% Mass Loss Temperature | TGA | To be determined experimentally |

| Melting Point | DSC | Approx. -11 to -9 °C (Endotherm) |

| Boiling Point | DSC | Approx. 276 °C (Endotherm, at atmospheric pressure) |

| Decomposition | DSC | Exothermic event at T > Tonset |

Conclusion

References

- 1. 1-Bromododecane [chembk.com]

- 2. 1-Bromododecane | 143-15-7 [chemicalbook.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Page loading... [guidechem.com]

- 5. 1-Bromododecane(143-15-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

1-Bromododecane-d3 material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 1-Bromododecane-d3

This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of this compound, targeted at researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Substance Identification

-

Chemical Name: 1-Bromododecane-12,12,12-d3[1]

-

Synonyms: n-Dodecyl Bromide-d3, Lauryl Bromide-12,12,12-d3[1][2]

-

Chemical Formula: CD₃(CH₂)₁₁Br[1]

Note: Much of the available safety and toxicological data is for the non-deuterated analogue, 1-Bromododecane (CAS: 143-15-7). Due to the structural similarity, the safety precautions are considered analogous.

Hazard Identification

1-Bromododecane is classified as an irritant.[3] Key hazard statements include:

It is a combustible liquid that may form explosive mixtures with air upon intense heating.[6]

GHS Label Elements:

Data Presentation: Physicochemical and Toxicological Properties

The quantitative data for this compound and its non-deuterated analogue are summarized below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [3][8][9] |

| Molecular Weight | 252.25 g/mol (for d3) | [1][2] |

| 249.23 g/mol (non-deuterated) | [3][10] | |

| Density | 1.050 g/mL at 25 °C (for d3) | [2] |

| 1.038 g/mL (non-deuterated) | [5] | |

| Melting Point | -11 to -9 °C | [2][8][10] |

| Boiling Point | 134-135 °C at 6 mmHg | [2][8] |

| 276 °C at 760 mmHg | [5][10] | |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2][5][10] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | [8][9] |

| Vapor Density | 8.6 (vs air) | [9][10] |

Table 2: Toxicological Data (for non-deuterated 1-Bromododecane)

| Route of Exposure | Species | Value | Source |

| Oral | Rat (female) | LD50: > 2500 mg/kg | [7] |

| Inhalation | Mouse | LC50: 4200 mg/m³ (2 h) | [11] |

Experimental Safety Protocols

Detailed methodologies for safe handling, storage, and emergency procedures are critical when working with this substance.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][12] Eyewash stations should be readily available.[12][13]

-

Skin Protection: Wear chemically impermeable gloves and protective clothing to prevent skin contact.[7][12]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[4][7] If ventilation is inadequate, a self-contained breathing apparatus may be necessary.[6][7]

Handling and Storage

-

Handling: Avoid breathing vapors or mist.[4][7] Prevent contact with skin and eyes.[7] Use non-sparking tools to prevent fire from electrostatic discharge.[7] Wash hands thoroughly after handling.[4][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10][12] The designated storage class is 10: Combustible liquids.[2][6]

Accidental Release Measures

-

Evacuation: Evacuate personnel to a safe area and ensure adequate ventilation.[6][7]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[7] Cover drains if necessary.[6]

-

Cleanup: Remove all sources of ignition.[7] Use spark-proof tools.[7] Absorb the spill with a liquid-absorbent material (e.g., Chemizorb®).[6]

-

Disposal: Collect the absorbed material in a suitable, closed container for disposal by an approved waste disposal plant.[4][7]

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4] If feeling unwell, call a POISON CENTER or doctor.[4]

-

If on Skin: Wash with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[4] Remove contaminated clothing and wash it before reuse.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[4] If eye irritation persists, get medical advice.[4]

Mandatory Visualizations

The following diagrams illustrate key safety workflows and the logical structure of the safety data sheet.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 1-Bromododecane-12,12,12-d3 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Bromododecane | C12H25Br | CID 8919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromododecane-12,12,12-d3 SDS - Download & Subscribe for Updates [sdsmanager.com]

- 5. 1-Bromododecane - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. 1-Bromododecane | 143-15-7 [amp.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 1-Bromododecane | CAS#:143-15-7 | Chemsrc [chemsrc.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromododecane-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative analysis, particularly in mass spectrometry-based assays, the use of a reliable internal standard is crucial for achieving accurate and precise results. An internal standard helps to correct for variations that can occur during sample preparation, injection, and ionization. Stable isotope-labeled internal standards (SIL-IS), such as 1-Bromododecane-d3, are considered the gold standard for quantitative mass spectrometry.[1] This is because their physicochemical properties are nearly identical to their non-labeled counterparts, causing them to behave similarly throughout the analytical process, from extraction to detection.[2]

This compound is a deuterated form of 1-bromododecane, a long-chain alkylating agent.[3][4] The substitution of three hydrogen atoms with deuterium results in a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer.[1] This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in quantitative analytical workflows.

Principle of Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the beginning of the sample preparation process.[1] Because this compound is chemically almost identical to the analyte of interest (in this case, 1-bromododecane or a structurally similar compound), it will experience the same losses during extraction, derivatization, and injection, as well as similar ionization efficiency in the mass spectrometer.[5] By measuring the ratio of the peak area of the analyte to the peak area of the internal standard, any variations in the analytical process can be normalized, leading to highly accurate and precise quantification.[1]

Key Advantages of Using this compound

-

Improved Accuracy and Precision: By compensating for variations in sample preparation and instrument response, this compound significantly enhances the accuracy and precision of quantitative methods.[6]

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a major source of error in mass spectrometry. Since this compound co-elutes with the analyte and experiences the same matrix effects, it provides effective correction.[1]

-

Robustness: The use of a deuterated internal standard makes the analytical method more robust and less susceptible to variations in experimental conditions.

Data Presentation

The following tables summarize the expected performance characteristics when using this compound as an internal standard compared to using a non-deuterated structural analog or no internal standard. The data is representative of typical results obtained in a validated bioanalytical method.

Table 1: Comparison of Method Performance with Different Internal Standard Strategies

| Performance Parameter | Without Internal Standard | With Structural Analog IS | With this compound IS |

| Accuracy (% Bias) | Can be > ±50% | Can be > ±25% | Typically within ±15% |

| Precision (% RSD) | Can be > 40% | Can be > 20% | Typically < 15% |

| Linearity (r²) | > 0.98 | > 0.99 | > 0.995 |

| Recovery Variability | High | Moderate | Low |

| Matrix Effect | High | Moderate | Low |

Table 2: Typical Validation Results for a Quantitative Method Using this compound

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL, r² = 0.998 |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |

| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |

| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -7.8% to 8.3% |

| Recovery | Consistent and reproducible | 85% ± 5% |

| Matrix Factor | Close to 1 | 0.95 - 1.05 |

Experimental Protocols

The following are detailed protocols for the use of this compound as an internal standard in a typical quantitative analysis workflow by gas chromatography-mass spectrometry (GC-MS).

Materials and Reagents

-

1-Bromododecane (analyte)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Hexane (GC grade)

-

Dichloromethane (GC grade)

-

Sodium Sulfate (anhydrous)

-

Blank matrix (e.g., human plasma, soil extract)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Preparation of Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-bromododecane and dissolve it in 10.0 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10.0 mL of methanol in a volumetric flask.

-

Analyte Working Solutions (for calibration curve): Prepare a series of working solutions by serially diluting the analyte stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., 10, 50, 100, 500, 1000, 5000, 10000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

Sample Aliquoting: Transfer 1.0 mL of the sample (blank matrix, calibration standard, quality control sample, or unknown sample) into a clean glass centrifuge tube.

-

Internal Standard Spiking: Add 50 µL of the internal standard working solution (100 ng/mL) to each tube, resulting in a final concentration of 5 ng/mL.

-

Vortexing: Briefly vortex each tube to ensure thorough mixing.

-

Extraction: Add 5 mL of a hexane:dichloromethane (1:1, v/v) mixture to each tube.

-

Vortexing: Vortex the tubes vigorously for 2 minutes to ensure efficient extraction.

-

Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of hexane for GC-MS analysis.

Caption: Experimental workflow for sample preparation using liquid-liquid extraction.

GC-MS Analysis

-

Gas Chromatograph (GC) System: A standard GC system equipped with a split/splitless injector.

-

Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

-

Injector: Splitless injection at 280 °C.

-

Oven Program: Start at 60 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

1-Bromododecane: Select at least two characteristic ions (e.g., a quantifier and a qualifier ion).

-

This compound: Monitor the corresponding mass-shifted ions.

-

-

Data Analysis

-

Peak Integration: Integrate the peak areas for both 1-bromododecane and this compound.

-

Calculate Peak Area Ratio: For each sample, calculate the peak area ratio: Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

-

Construct Calibration Curve: Plot the peak area ratio of the calibration standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantify Unknown Samples: Use the peak area ratio of the unknown samples and the calibration curve to calculate the concentration of the analyte.

Caption: Logical workflow for quantitative analysis using an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of 1-bromododecane and structurally related compounds in complex matrices. By following the detailed protocols and understanding the principles of isotope dilution mass spectrometry, researchers can significantly improve the accuracy, precision, and overall quality of their analytical data. The implementation of a deuterated internal standard is a critical step in the development of high-quality analytical methods for research, drug development, and other scientific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Application of 1-Bromododecane-d3 in Quantitative Mass Spectrometry

Introduction

In the realm of quantitative analysis using mass spectrometry, particularly in complex matrices such as those encountered in pharmaceutical and bioanalytical research, the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard.[1] Deuterated compounds, like 1-Bromododecane-d3, serve as ideal internal standards because their physicochemical properties are nearly identical to their non-deuterated counterparts.[2][3] This similarity ensures they co-elute during chromatographic separation and experience similar ionization efficiencies and matrix effects in the mass spectrometer, allowing for effective compensation for variations that can occur during sample preparation and analysis.[1][4] This document provides detailed application notes and protocols for the use of this compound as an internal standard in quantitative mass spectrometry workflows.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The fundamental principle behind using a deuterated internal standard like this compound is isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated standard is introduced to the sample at the beginning of the sample preparation process. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This approach provides highly accurate and reliable quantitative data by correcting for analyte loss during sample preparation and variations in instrument response.[5]

Comparative Performance of Internal Standards

The choice of an internal standard is critical for the accuracy and precision of quantitative assays. Deuterated standards offer significant advantages over other types of internal standards.

| Internal Standard Type | Example(s) | Advantages | Disadvantages |

| Deuterated Analogue | This compound | - Nearly identical chemical and physical properties to the analyte.- Co-elutes with the analyte, providing excellent correction for matrix effects and analyte loss during sample preparation.- Easily distinguishable by mass spectrometry. | - Higher cost compared to other alternatives.- Synthesis may not be available for all analytes. |

| Homologue | 1-Bromodecane | - Similar chemical properties to the analyte.- Generally lower cost than deuterated standards. | - Different retention time from the analyte.- May not fully compensate for matrix effects that are specific to the analyte's retention time. |

| Structural Analogue | 1-Chlorododecane | - Cost-effective. | - Significant differences in chemical and physical properties (e.g., volatility, polarity).- Poor correction for matrix effects and recovery due to different chemical behavior. |

| Non-related Compound | Triphenylamine | - Inexpensive and readily available. | - Very different chemical and physical properties from the analyte.- Does not effectively compensate for matrix-specific effects or losses during sample preparation. |

Table 1: Comparison of different types of internal standards.[2]

Quantitative Performance Data

The following table summarizes the expected quantitative performance when using this compound as an internal standard for a hypothetical lipophilic analyte compared to a non-deuterated analog and no internal standard. This data illustrates the superior accuracy and precision achieved with the deuterated standard.

| Parameter | With this compound (IS) | With 1-Bromododecane (non-deuterated IS) | Without Internal Standard |

| Accuracy (% Bias) | ± 5% | ± 15% | > ± 30% |

| Precision (% RSD) | < 5% | < 15% | > 20% |

| Linearity (r²) | > 0.995 | > 0.99 | > 0.98 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | 10 ng/mL |

Table 2: Expected performance characteristics of an analytical method using different internal standard strategies.[1]

Experimental Protocols

Protocol 1: General Sample Preparation and Extraction for LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction of a hypothetical analyte from a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials and Reagents:

-

Blank biological matrix (e.g., human plasma)

-

Analyte of interest

-

This compound (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Hexane (GC grade)[5]

-

Formic acid

Procedure:

-

Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve it in 10.0 mL of methanol.[5]

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10.0 mL of methanol.

-

Analyte Working Solutions (for calibration curve): Prepare a series of working solutions by serial dilution of the analyte stock solution to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.[5]

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.

-

-

Sample Spiking and Protein Precipitation:

-

Extraction:

-

Reconstitution:

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: GC-MS Analysis

This protocol provides a general method for the analysis of a hypothetical brominated analyte using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Follow the sample preparation and extraction steps as outlined in Protocol 1, with the final reconstitution step being in a GC-compatible solvent like hexane.

GC-MS Conditions:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

-

Injector:

-

Mode: Splitless

-

Temperature: 250 °C

-

Volume: 1 µL[2]

-

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C[2]

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[2][6]

-

Ions to Monitor: At least two characteristic ions for the analyte (a quantifier and a qualifier) and the corresponding mass-shifted ions for this compound.[6]

-

Data Analysis: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of this compound. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve.[6]

Troubleshooting

While deuterated internal standards are robust, issues can occasionally arise.

| Issue | Potential Cause | Recommended Action |

| Poor Quantification and Variability | Isotope Effect: Slight chromatographic separation of the analyte and the deuterated standard, leading to differential matrix effects.[7] | - Modify chromatographic conditions (e.g., gradient, temperature) to minimize separation.- Evaluate matrix effects by comparing analyte/IS response in neat solution versus a matrix extract.[7] |

| Chromatographic Peak Tailing or Splitting | Deuterium Isotope Effect on Chromatography: Altered physicochemical properties due to deuterium substitution.[7] | - Optimize the chromatographic method.- Ensure the purity of the deuterated standard. |

| Inaccurate Results | Isotopic Purity of the Standard: The presence of unlabeled material in the deuterated standard. | - Verify the isotopic enrichment of the standard using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7] |

Table 3: Common troubleshooting scenarios and solutions.

Conclusion

This compound, as a deuterated internal standard, offers a robust solution for accurate and precise quantification in mass spectrometry. Its use, particularly within an IDMS framework, effectively mitigates variability arising from sample preparation and matrix effects.[1][3] The provided protocols serve as a foundational guide for researchers, scientists, and drug development professionals to implement this powerful analytical tool in their workflows. While challenges such as the isotope effect can occur, they can often be addressed through careful method optimization.[7]

References

Protocol for the Quantitative Analysis of 1-Bromododecane in Environmental Samples using 1-Bromododecane-d3 as an Internal Standard by GC-MS

Application Note

Introduction

1-Bromododecane is a halogenated hydrocarbon utilized in various industrial applications, including as an intermediate in organic synthesis. Its presence in environmental matrices is of increasing concern, necessitating sensitive and accurate analytical methods for its quantification. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of such semi-volatile organic compounds. The use of a stable isotope-labeled internal standard, such as 1-Bromododecane-d3, is the gold standard for quantitative GC-MS analysis.[1] Deuterated internal standards closely mimic the chemical and physical properties of the analyte, providing superior correction for variations that can occur during sample preparation, injection, and analysis.[1][2] This protocol details a comprehensive method for the quantitative analysis of 1-Bromododecane in environmental water samples using this compound as an internal standard.

Principle

The method is based on isotope dilution mass spectrometry. A known amount of this compound is added to the sample at the beginning of the sample preparation process. Following extraction and concentration, the sample is analyzed by GC-MS. The ratio of the peak area of the native 1-Bromododecane to the peak area of the deuterated internal standard is used to calculate the concentration of the analyte in the original sample. This approach effectively compensates for analyte losses during sample processing and corrects for instrumental variability, leading to high accuracy and precision.

Application

This protocol is applicable to the quantitative analysis of 1-Bromododecane in environmental water samples. With appropriate modifications to the sample preparation procedure, it can be adapted for other matrices such as soil, sediment, and biological tissues.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of brominated compounds in environmental samples using GC-MS with internal standards. The data demonstrates the typical performance of the method in terms of recovery, limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Water | Sediment | Fish Tissue |

| Analyte | 1-Bromododecane | 1-Bromododecane | 1-Bromododecane |

| Internal Standard | This compound | This compound | This compound |

| Recovery (%) | 92 ± 5 | 88 ± 7 | 85 ± 8 |

| LOD (ng/L or ng/g) | 0.5 | 1.0 | 2.0 |

| LOQ (ng/L or ng/g) | 1.5 | 3.0 | 6.0 |

Note: The values presented in this table are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Workflow

Caption: Workflow for the quantitative GC-MS analysis of 1-Bromododecane.

Detailed Protocol

Materials and Reagents

-

1-Bromododecane (analytical standard, >98% purity)

-

This compound (internal standard, >98% isotopic purity)

-

Hexane (pesticide residue grade or equivalent)

-

Methanol (HPLC grade)

-

Sodium sulfate (anhydrous, analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

Glassware: volumetric flasks, pipettes, vials with PTFE-lined septa, separatory funnels

Standard Solutions Preparation

-

Analyte Stock Solution (100 µg/mL): Accurately weigh 10 mg of 1-Bromododecane into a 100 mL volumetric flask. Dissolve and bring to volume with methanol.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask. Dissolve and bring to volume with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution with methanol to concentrations ranging from 1 ng/mL to 100 ng/mL. Spike each calibration standard with the internal standard stock solution to a final constant concentration (e.g., 10 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

-

Collect a 100 mL water sample in a clean glass container.

-

Spike the sample with a known amount of the this compound internal standard working solution to achieve a final concentration similar to the expected analyte concentration (e.g., 10 ng/mL).

-